N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
Overview
Description
N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the production of ATP, the energy currency of cells. By inhibiting the TCA cycle, CPI-613 induces metabolic stress in cancer cells, leading to their death.
Mechanism of Action
N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide targets the TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. This leads to the accumulation of TCA cycle intermediates, which disrupts the mitochondrial membrane potential and induces oxidative stress. Cancer cells, which rely heavily on the TCA cycle for energy production, are particularly vulnerable to this metabolic stress, leading to their death.
Biochemical and physiological effects:
N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cancer cell proliferation and migration, and enhances the immune response against cancer cells. N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has minimal toxicity to normal cells, making it a promising anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is its ability to target a metabolic pathway that is essential for cancer cell survival, making it effective against a wide range of cancer types. However, its mechanism of action is complex and not fully understood, which makes it challenging to optimize its use. Additionally, N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is a small molecule that may be subject to rapid degradation and clearance in vivo, which may limit its efficacy.
Future Directions
Future research on N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide should focus on optimizing its use in combination with other anticancer agents, as well as identifying biomarkers that can predict its efficacy in different cancer types. Additionally, further studies are needed to fully understand its mechanism of action and to develop more potent analogs. N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide may also have potential applications in other diseases that involve metabolic dysregulation, such as diabetes and neurodegenerative disorders.
Scientific Research Applications
N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been extensively studied in preclinical and clinical settings for its anticancer activity. It has been shown to be effective against a wide range of cancer types, including pancreatic, lung, ovarian, and liver cancer. N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been found to work synergistically with other anticancer agents, such as gemcitabine and cisplatin, to enhance their efficacy.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-16-9-6-10-17(13-16)24-22(27)21(26)20-19(15-7-2-1-3-8-15)14-18-11-4-5-12-25(18)20/h1-14H,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCILFUVVLIDADN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)NC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.